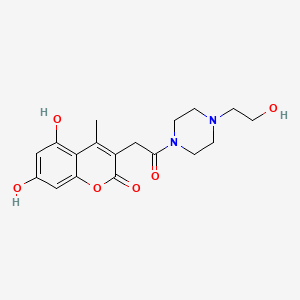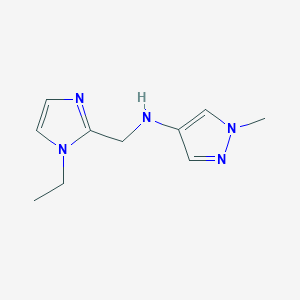
((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-L-proline: is a synthetic compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its specific stereochemistry and the presence of a pivalamide group, which contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-L-proline typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pivalamide group and the incorporation of the proline moiety. Common reagents used in these reactions include pivaloyl chloride, proline derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and consistency in production.
化学反応の分析
Types of Reactions: ((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-L-proline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, ((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-L-proline is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in various chemical syntheses.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. Its ability to interact with specific biological targets makes it a valuable tool in understanding biochemical pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity may contribute to the development of new drugs or therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and advanced materials.
作用機序
The mechanism of action of ((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-L-proline involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
類似化合物との比較
((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-D-proline: This is the enantiomer of the compound and has different stereochemistry.
((S)-3,3-Dimethyl-2-acetamidobutanoyl)-L-proline: This compound has a similar structure but with an acetamide group instead of a pivalamide group.
Uniqueness: ((S)-3,3-Dimethyl-2-pivalamidobutanoyl)-L-proline is unique due to its specific stereochemistry and the presence of the pivalamide group. These features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C16H28N2O4 |
|---|---|
分子量 |
312.40 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-(2,2-dimethylpropanoylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H28N2O4/c1-15(2,3)11(17-14(22)16(4,5)6)12(19)18-9-7-8-10(18)13(20)21/h10-11H,7-9H2,1-6H3,(H,17,22)(H,20,21)/t10-,11+/m0/s1 |
InChIキー |
BHKKFWGWNNYXCI-WDEREUQCSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)C(C)(C)C |
正規SMILES |
CC(C)(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


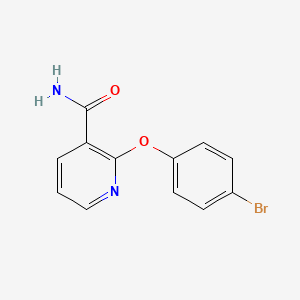
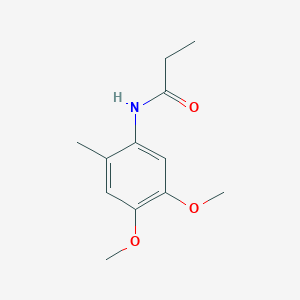
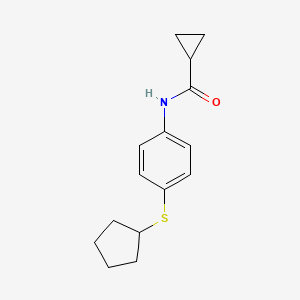
![2-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14898111.png)
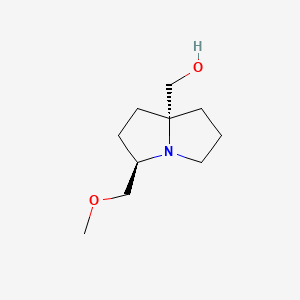
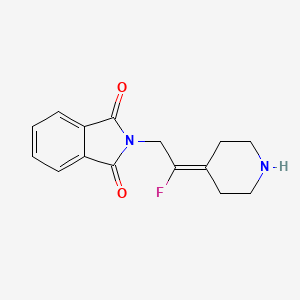
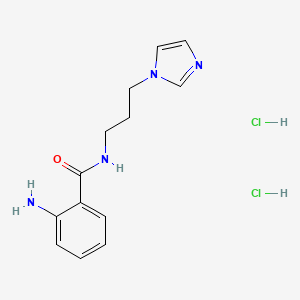
![2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14898134.png)
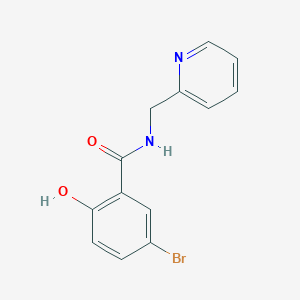
![2-tert-Butyl 4-methyl 6-chloro-1-oxo-1H-pyrrolo[3,4-c]pyridine-2,4(3H)-dicarboxylate](/img/structure/B14898143.png)
